molecular formula C10H8BrN B2720222 5-Bromo-3-methylisoquinoline CAS No. 16552-67-3

5-Bromo-3-methylisoquinoline

Cat. No. B2720222
CAS RN: 16552-67-3
M. Wt: 222.085
InChI Key: ZYWCKIAWFQINJC-UHFFFAOYSA-N
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Description

5-Bromo-3-methylisoquinoline is a chemical compound with the formula C10H8BrN . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .


Synthesis Analysis

The synthesis of 5-Bromo-3-methylisoquinoline involves various processes. One such process involves the condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . The Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was prepared via this method .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methylisoquinoline can be analyzed using various tools and techniques . These tools can provide a 3D model of the molecule, which can be useful in understanding its properties and interactions.


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-3-methylisoquinoline can be complex and varied. For instance, it can participate in reactions with other compounds to form new substances . More detailed information about these reactions would require specific experimental data.


Physical And Chemical Properties Analysis

5-Bromo-3-methylisoquinoline has a molecular weight of 222.08 . It has 12 heavy atoms and 10 aromatic heavy atoms . It has a molar refractivity of 54.41 and a topological polar surface area of 12.89 Ų . It is soluble, with a solubility of 0.0319 mg/ml .

Scientific Research Applications

Efficient Synthesis of Isoquinoline and Its Derivatives

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives, including “5-Bromo-3-methylisoquinoline”, has attracted considerable attention of chemists and pharmacologists .

Catalyst-free Processes in Water

The synthesis of isoquinoline and its derivatives has evolved from metal catalysts to catalyst-free processes in water . This is a significant advancement in the field of green chemistry, reducing the environmental impact of chemical synthesis .

Components of Anti-cancer Drugs

Isoquinoline alkaloids are considered as important components of many biologically active products . They are used as components of anti-cancer drugs , which suggests that “5-Bromo-3-methylisoquinoline” could potentially be used in the development of new cancer treatments.

Components of Anti-malarial Drugs

In addition to anti-cancer drugs, isoquinoline alkaloids are also used in anti-malarial drugs . This indicates another potential application of “5-Bromo-3-methylisoquinoline” in the field of medicinal chemistry.

Advanced Electronics

Researchers have synthesized new molecules designed to be both transparent and colorless while absorbing near-infrared light . These compounds demonstrate the first systematic approach to producing such materials and have applications in advanced electronics .

Organic Semiconducting Materials

There is currently significant interest in the design of new organic semiconducting materials for high-tech applications such as solar cells and transistors . “5-Bromo-3-methylisoquinoline”, as a derivative of isoquinoline, could potentially be used in these applications.

Safety and Hazards

5-Bromo-3-methylisoquinoline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWCKIAWFQINJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2Br)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylisoquinoline

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